2-(3,5-dimethoxyphenoxy)acetic Acid
Description
2-(3,5-Dimethoxyphenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by two methoxy (-OCH₃) groups at the 3- and 5-positions of the phenoxy ring and an acetic acid side chain. These compounds are often explored for their biological activities, including roles as enzyme inhibitors, synthetic auxins, or intermediates in drug development . The methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl or methyl substituents, influencing both physicochemical properties and biological interactions .
Properties
CAS No. |
19728-23-5 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H12O5/c1-13-7-3-8(14-2)5-9(4-7)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
AELFBZMVKKOCQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxyphenoxy)acetic acid typically involves the reaction of 3,5-dimethoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction and subsequent purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 2-(3,5-dimethoxyphenoxy)acetic acid with structurally related phenoxyacetic acid derivatives, highlighting substituent variations and their impacts:
Key Trends :
- Methoxy vs. Methyl: Methoxy groups (e.g., in this compound) increase polarity and oxidation resistance compared to methyl analogs (e.g., 2-(3,5-dimethylphenoxy)acetic acid) .
- Halogenation : Chlorine or bromine substituents (e.g., 2-(3,5-dichlorophenyl)acetic acid) enhance electrophilicity and biological activity but may increase toxicity .
- Hydroxyl Groups : Hydroxyl-containing derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)acetic acid) exhibit higher solubility and metabolic versatility .
Physicochemical Properties
Insights :
- Methoxy and halogen substituents generally reduce water solubility.
- Higher logP values correlate with increased lipophilicity, enhancing membrane permeability .
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